molecular formula C23H23NO6 B14731007 Sanguilutine pseudobase CAS No. 4922-45-6

Sanguilutine pseudobase

Cat. No.: B14731007
CAS No.: 4922-45-6
M. Wt: 409.4 g/mol
InChI Key: MPXWNNCONPUOGM-UHFFFAOYSA-N
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Description

Sanguilutine pseudobase (Chemical Formula: C23H23NO6) is a derivative of the quaternary benzo[c]phenanthridine alkaloid family, which includes compounds like sanguinarine known for their broad-spectrum biological activities . The pseudobase form is a structural variant, often resulting from the hydrolysis of the parent quaternary alkaloid, characterized by the presence of a hemiaminal OH group . Research into related alkaloids has demonstrated potent antiproliferative and pro-apoptotic effects against various human cancer cell lines, including HeLa (cervical carcinoma), HL-60 (leukemia), and A-2780 (ovarian cancer) . The mechanism of action for this class of compounds is multifaceted and involves interaction with key cellular signaling pathways, such as JAK/STAT, PI3K/Akt/mTOR, and NF-κB . Notably, studies on the parent compound sanguilutine indicate that its cytotoxic effects are not accompanied by the induction of oxidative stress; instead, it has shown antioxidative properties . As a natural product derivative, this compound represents a valuable chemical tool for investigating novel oncological targets and exploring the structure-activity relationships of bioactive alkaloids. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4922-45-6

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-6-one

InChI

InChI=1S/C23H23NO6/c1-24-21-13(8-7-12-9-15(26-2)16(27-3)10-14(12)21)19-17(28-4)11-18(29-5)22(30-6)20(19)23(24)25/h7-11H,1-6H3

InChI Key

MPXWNNCONPUOGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=C(C1=O)C(=C(C=C4OC)OC)OC

Origin of Product

United States

Chemotaxonomy and Natural Occurrence of Sanguilutine

Botanical Sources within Papaveraceae, Fumariaceae, and Rutaceae Families

Sanguilutine (B1208826) and other benzophenanthridine alkaloids are predominantly found in species belonging to the Papaveraceae (Poppy family), Fumariaceae (Fumitory family), and Rutaceae (Rue family). nih.govresearchgate.net

Within the Papaveraceae family, several species are notable for their production of sanguilutine. Sanguinaria canadensis, commonly known as bloodroot, is a primary source of a complex mixture of these alkaloids, including sanguinarine (B192314), chelerythrine (B190780), and sanguilutine. cosmosscholars.comresearchgate.net The genus Macleaya, which includes Macleaya cordata and Macleaya microcarpa, also produces a significant amount of these compounds. nih.govnih.govplos.org Argemone mexicana (Mexican prickly poppy) is another member of the Papaveraceae family known to synthesize benzophenanthridine alkaloids. mdpi.com While research on Dicentra species (part of the Papaveraceae family, formerly in Fumariaceae) is more focused on other types of alkaloids, their close taxonomic relationship suggests the potential for benzophenanthridine alkaloid presence, though this is less documented. wikipedia.orgncsu.eduwikipedia.orgmissouribotanicalgarden.orgyoutube.com

The Fumariaceae family, now often included within Papaveraceae, also contains species that produce isoquinoline (B145761) alkaloids, the broader class to which sanguilutine belongs.

In the Rutaceae family, species of the genus Zanthoxylum (prickly ash) have been identified as sources of benzophenanthridine alkaloids, including sanguinarine and chelerythrine. nih.govmdpi.comnih.govwikipedia.orggbif.org The presence of sanguilutine itself in this family is less extensively documented but is likely given its co-occurrence with other closely related alkaloids.

Table 1: Botanical Sources of Sanguilutine and Related Benzophenanthridine Alkaloids

FamilyGenusSpeciesCommon Name
PapaveraceaeSanguinariacanadensisBloodroot
PapaveraceaeMacleayacordataPlume Poppy
PapaveraceaeMacleayamicrocarpa
PapaveraceaeArgemonemexicanaMexican Prickly Poppy
PapaveraceaeChelidoniummajusGreater Celandine
RutaceaeZanthoxylumVarious speciesPrickly Ash

Intra-plant Distribution and Tissue-Specific Accumulation Patterns

The accumulation of sanguilutine and its related alkaloids is not uniform throughout the plant. Instead, these compounds exhibit distinct tissue-specific distribution patterns, suggesting specialized roles in plant defense and physiology.

In Sanguinaria canadensis, the highest concentrations of benzophenanthridine alkaloids, including sanguinarine, are found in the rhizomes and roots. researchgate.netresearchgate.net Lower concentrations are present in the leaves and flowers. researchgate.netresearchgate.net This distribution pattern points to the underground organs as the primary sites of synthesis and/or storage.

Similarly, in Macleaya species, there is a clear difference in alkaloid profiles between various plant parts. In Macleaya cordata, sanguinarine and chelerythrine accumulate predominantly in the fruits, while protopine (B1679745) and allocryptopine, their biosynthetic precursors, are more abundant in the roots and leaves respectively. frontiersin.org Research on Macleaya microcarpa has shown that the underground parts contain a wider variety of benzophenanthridine alkaloids, including sanguinarine, chelerythrine, chelirubine, and chelilutine, compared to the aerial parts. researchgate.net The root is considered the primary site for the biosynthesis of these isoquinoline alkaloids. frontiersin.org

In Argemone mexicana, sanguinarine is primarily localized in the roots and mature seeds of mature plants. mdpi.com Interestingly, during early seedling development, sanguinarine can be detected in the cotyledons, likely inherited from the seed, before its synthesis increases with the development of the first true leaves. mdpi.com

This tissue-specific accumulation suggests a sophisticated transport system within the plant, moving alkaloids from their site of synthesis to their site of storage or action.

Table 2: Tissue-Specific Accumulation of Sanguinarine and Related Alkaloids

Plant SpeciesHigh AccumulationLow Accumulation
Sanguinaria canadensisRhizomes, Roots researchgate.netresearchgate.netLeaves, Flowers researchgate.netresearchgate.net
Macleaya cordataFruits (Sanguinarine, Chelerythrine) frontiersin.orgStems frontiersin.org
Roots (Allocryptopine) frontiersin.org
Leaves (Protopine) frontiersin.org
Argemone mexicanaRoots, Mature Seeds mdpi.comAerial parts (in mature plants) mdpi.com

Seasonal and Environmental Influences on Alkaloid Content

The production and accumulation of sanguilutine and other benzophenanthridine alkaloids are dynamic processes influenced by both the developmental stage of the plant and external environmental factors.

Studies on Macleaya microcarpa have revealed significant changes in alkaloid content throughout the vegetation period. In the spring, the new leaves have a higher content of sanguinarine and chelerythrine, which then gradually declines as the season progresses. nih.gov Conversely, the dominant alkaloid in the aerial parts at the end of the growing season is allocryptopine. nih.gov The age of the plant also plays a role, with older Macleaya microcarpa roots showing significantly higher concentrations of certain minor benzophenanthridine alkaloids compared to younger plants. researchgate.net

Research on Sanguinaria canadensis has also indicated potential fluctuations in alkaloid levels during the growing season, possibly linked to key reproductive stages like flowering and fruiting. researchgate.net One study noted that the alkaloid yield was consistently higher, though more variable, in wildcrafted bloodroot compared to cultivated plants. researchgate.netnih.gov

Environmental factors such as light, temperature, and nutrient availability are known to influence the production of secondary metabolites in plants, and the alkaloids in these species are no exception. nih.gov These factors can affect the expression of biosynthetic genes and the activity of enzymes involved in the alkaloid production pathway. However, specific research detailing the precise effects of various environmental conditions on sanguilutine pseudobase content is still an area requiring further investigation.

Chemical Synthesis and Derivatization of Sanguilutine and Its Pseudobase Forms

Strategies for Total Organic Synthesis of Benzo[c]phenanthridine (B1199836) Alkaloids

The total synthesis of the benzo[c]phenanthridine skeleton, the structural core of sanguilutine (B1208826), has been approached through various innovative strategies. These methods focus on the efficient construction of the fused four-ring system.

One notable strategy employs a palladium-catalyzed Sonogashira coupling followed by a Wittig reaction to connect the A and D rings of the alkaloid structure. chemrxiv.org This is part of a "pot-economic" approach that minimizes purification steps, where subsequent copper-catalyzed Ullmann cross-coupling and Mannich reactions are performed in the same reaction vessel to construct the C and B rings. chemrxiv.orgacs.org The final oxidation state of the alkaloid can be controlled by the reaction atmosphere; an oxygen atmosphere yields the fully aromatic sanguilutine, while a nitrogen atmosphere produces its reduced dihydro- form. chemrxiv.orgacs.org This method has been successfully used in the collective total syntheses of sanguilutine and several related alkaloids. acs.org

Another versatile approach involves the cycloaddition of lithiated toluamides with benzonitriles. nih.gov This key step forms a 3-arylisoquinoline intermediate, which can then be further manipulated to close the remaining rings and yield the benzo[c]phenanthridine core. nih.gov Additionally, the Suzuki coupling reaction has been utilized as a key step, coupling an arylboronic acid with a 2-bromo-1-formamidonaphthalene to construct the crucial biaryl linkage within the alkaloid's framework. rsc.org

Key Strategies for Benzo[c]phenanthridine Alkaloid Synthesis

StrategyKey ReactionsReference
Pot-Economic Sequential CatalysisSonogashira Coupling, Wittig Reaction, Ullmann Cross-Coupling, Mannich Reaction chemrxiv.orgacs.org
Lithiated Toluamide CycloadditionLithiated Toluamide-Benzonitrile Cycloaddition nih.gov
Suzuki Coupling ApproachSuzuki Coupling rsc.org

Semi-synthetic Pathways to Sanguilutine Analogues

Starting from the naturally isolated sanguilutine or the closely related sanguinarine (B192314), various analogues can be prepared through semi-synthesis. These methods leverage the inherent reactivity of the alkaloid's iminium bond (C=N+). A primary pathway involves the nucleophilic addition of different functional groups to the C6 position. For instance, sanguinarine has been used as a starting material to generate a novel series of derivatives. nih.govrsc.org This approach allows for the introduction of various substituents, thereby modifying the molecule's properties. The creation of synthetic analogues of other complex natural products, such as cytokinins, also highlights the general principle of modifying a core structure to create novel compounds. nih.gov

Mechanisms and Chemical Transformations of Sanguilutine Pseudobase Formation

The quaternary iminium ion in the sanguilutine structure makes the C6 position highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of its pseudobase and other adducts.

In aqueous solution, the sanguilutine cation exists in equilibrium with its covalent pseudobase form. This transformation is a classic example of nucleophilic addition. libretexts.org A water molecule or, more readily, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic C6 carbon. libretexts.orgyoutube.com This attack breaks the aromaticity of the B-ring and results in the formation of a new C-O bond. The carbon at C6 changes its hybridization from sp² to sp³, leading to the neutral, less conjugated 6-hydroxy-5,6-dihydrosanguilutine. libretexts.org This adduct is often referred to as the carbinolamine or pseudobase form of the alkaloid.

Under certain conditions, typically involving the removal of water, two molecules of the 6-hydroxy pseudobase can undergo a condensation reaction. This dimerization involves the hydroxyl group of one molecule reacting with the hydroxyl group of a second molecule. An acid catalyst can facilitate this process by protonating one hydroxyl group, making it a good leaving group (water). The oxygen of the second hydroxyl group then acts as a nucleophile, attacking the C6 of the first molecule and displacing the water molecule to form an ether linkage. The resulting product is a symmetrical dimer, bis[6-(5,6-dihydrosanguilutinyl)] ether.

Similar to the formation of the ether dimer, the sanguilutine cation can react with primary amines. If ammonia (B1221849) (NH₃) or a primary amine (R-NH₂) is used as the nucleophile, it can attack the C6 position of two separate sanguilutine molecules. This results in the formation of a nitrogen-bridged dimer, bis[6-(5,6-dihydrosanguilutinyl)]amine. The synthesis of sanguinarine derivatives has demonstrated that various amines can readily add to the C6 position in a one-pot reaction. nih.gov This type of reaction, where a diamine linker reacts with an electrophilic heterocyclic system, is a known strategy for creating bis-intercalating agents. mdpi.com

The electrophilic C6 position of sanguilutine and related alkaloids reacts with a variety of other nucleophiles. nih.gov The addition of cyanide, often from a source like potassium cyanide or trimethylsilyl (B98337) cyanide, results in the formation of a 6-cyano adduct. nih.govlibretexts.org This reaction proceeds via nucleophilic attack of the cyanide ion on the C6 carbon. youtube.com Similarly, alkoxide ions (RO⁻), such as methoxide (B1231860) from sodium methoxide, can add to the C6 position to form a 6-alkoxy derivative. nih.gov These reactions further illustrate the general susceptibility of the iminium moiety to nucleophilic attack, providing a versatile method for creating a wide range of semi-synthetic analogues. nih.govrsc.org

Nucleophilic Addition Reactions at C6 of Sanguilutine

NucleophileSource ExampleProductReference
Hydroxide (H₂O/OH⁻)Water6-Hydroxy-5,6-dihydrosanguilutine (Pseudobase) libretexts.org
Amine (R-NH₂)Various amines6-Amino Adduct nih.gov
Cyanide (CN⁻)(CH₃)₃SiCN6-Cyano Adduct nih.gov
Alkoxide (CH₃O⁻)CH₃ONa6-Methoxy Adduct nih.gov

Extraction, Isolation, and Purification Methodologies for Sanguilutine Pseudobase

Conventional Extraction Techniques from Plant Material (e.g., Maceration, Soxhlet Extraction)

The initial step in isolating sanguilutine (B1208826) and other QBAs from dried and milled plant material, typically the roots or whole plant, involves solid-liquid extraction. Maceration and Soxhlet extraction are two of the most established conventional methods.

Maceration is a simple and straightforward technique where the plant material is soaked in a suitable solvent for an extended period. aktpublication.com The choice of solvent is critical, with alcohols like methanol (B129727) or ethanol, often mixed with water, being common choices for extracting alkaloids. The process relies on the solvent's ability to permeate the plant tissue and dissolve the target compounds. A study on Macleaya microcarpa roots demonstrated that maceration with different solvents over a period of 49 days could yield a total QBA content of 0.3-3.1 mg/g. nih.govresearchgate.net

Soxhlet extraction offers a more efficient alternative to simple maceration. This method involves the continuous washing of the plant material with a condensed, hot solvent. The repeated cycling of the warm solvent enhances the extraction efficiency, often resulting in higher yields in a shorter time compared to maceration. For instance, a comparative study showed that while maceration took 49 days, Soxhlet extraction could achieve comparable yields (0.3-2.5 mg/g of total QBAs) in just 21 hours. nih.govresearchgate.net However, the use of heat can pose a risk of degradation for thermolabile compounds, although QBAs are generally stable under these conditions.

ParameterMacerationSoxhlet Extraction
PrincipleSoaking of plant material in a solvent at room temperature.Continuous extraction with a cycling fresh, hot solvent.
Extraction TimeLong (e.g., up to 49 days). nih.govresearchgate.netModerate (e.g., 21 hours). nih.govresearchgate.net
TemperatureAmbient.Boiling point of the solvent.
Solvent ConsumptionRelatively high.Relatively lower due to solvent recycling.
Yield of QBAs*0.3-3.1 mg/g. nih.govresearchgate.net0.3-2.5 mg/g. nih.govresearchgate.net
AdvantagesSimple setup, suitable for thermolabile compounds.Higher efficiency and shorter extraction time than maceration.
DisadvantagesTime-consuming, potentially lower efficiency.Requires specialized glassware, potential for thermal degradation of compounds.
Macleaya microcarpa

pH-Controlled Phase Transfer Extraction for Pseudobase Enrichment

A crucial step in purifying sanguilutine and other QBAs involves separating them from other extracted materials. This is often achieved by exploiting the pH-dependent equilibrium between the charged iminium ion and the uncharged pseudobase. The quaternary iminium form of the alkaloid is water-soluble, while the pseudobase, formed under alkaline conditions, is soluble in organic solvents. researchgate.netgoogle.com

This chemical property is the basis for pH-controlled phase transfer extraction:

The initial acidic or neutral aqueous extract containing the QBA iminium ions is made alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. google.comgoogle.com

This shift in pH to the alkaline range (typically pH 8-10) promotes the conversion of the iminium ion to its corresponding pseudobase. google.comresearchgate.net

The now uncharged and more lipophilic pseudobase can be efficiently extracted from the aqueous phase into a water-immiscible organic solvent like chloroform, methylene (B1212753) chloride, or ethyl acetate. google.com

The organic phase, now enriched with the alkaloid pseudobases, is separated. The alkaloids can then be converted back to their salt form by washing the organic layer with an acidic solution, causing them to precipitate or move back into an aqueous phase for further processing. google.comgoogle.com

This method is highly effective for selectively enriching the total alkaloid fraction and removing many water-soluble impurities. A patented method describes how adjusting the pH to specific values can even selectively precipitate individual alkaloids, as sanguinarine (B192314) and chelerythrine (B190780) (and by extension, sanguilutine and chelilutine) exhibit differences in the pH at which they form their insoluble pseudobase forms. google.com

Advanced Chromatographic Separation Techniques (e.g., Liquid Chromatography) for Purification

Following extraction and enrichment, the mixture of alkaloids requires further purification to isolate sanguilutine. High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is primarily used for the analysis and quantification of the alkaloids in the extracts, but it can also be adapted for preparative scale purification. Reversed-phase HPLC with a C18 column is commonly employed. The separation is achieved using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve good separation of the various alkaloids present in the extract. nih.gov

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample. researchgate.netwikipedia.org This makes it particularly well-suited for the preparative separation of alkaloids. In CCC, a two-phase solvent system is used, with one liquid acting as the stationary phase and the other as the mobile phase.

A specific application, pH-zone-refining counter-current chromatography, is highly effective for separating alkaloids like sanguinarine and chelerythrine. researchgate.net In this technique, a retainer acid (e.g., HCl) is added to the stationary phase and an eluter base (e.g., triethylamine) is added to the mobile phase. This creates a pH gradient within the CCC column that allows for the sharp separation of alkaloids based on their pKa values and hydrophobicity. For example, a crude extract from Macleaya cordata was successfully separated to yield highly pure sanguinarine and chelerythrine using a chloroform-ethyl acetate-methanol-water solvent system with this pH-zone-refining approach. researchgate.net Given their structural similarity, similar CCC systems can be optimized for the purification of sanguilutine.

Chromatographic TechniqueTypical Stationary PhaseTypical Mobile Phase CompositionPrimary Application
Reversed-Phase HPLCC18 bonded silicaGradient of Acetonitrile/Methanol and buffered water. nih.govAnalytical quantification and preparative purification.
pH-Zone-Refining CCCLiquid (e.g., upper phase of a solvent system with added acid). researchgate.netLiquid (e.g., lower phase of a solvent system with added base). researchgate.netPreparative separation and purification of alkaloids. researchgate.net

Chemical Equilibria and Interconversion Dynamics of Sanguilutine Pseudobase

Quantitative Analysis of the Quaternary Iminium Cation – Pseudobase Equilibrium

The equilibrium between the sanguilutine (B1208826) quaternary iminium cation (Sanguilutine⁺) and its corresponding pseudobase (6-hydroxy-5,6-dihydrosanguilutine) is a reversible process involving the addition of a hydroxide (B78521) ion to the electrophilic C(6) position of the iminium ion. This can be represented by the following equation:

Sanguilutine⁺ + 2H₂O ⇌ Sanguilutine-OH (pseudobase) + H₃O⁺

This equilibrium is fundamental to understanding the chemical and biological activity of sanguilutine, as the cationic and neutral forms exhibit different properties, such as solubility and membrane permeability.

The equilibrium between the quaternary cation and the pseudobase is quantified by the equilibrium constant, pK(R+). This value is analogous to the pKa of an acid and represents the pH at which the concentrations of the cationic and pseudobase forms are equal. While direct experimental determination of the pK(R+) for sanguilutine is not widely reported, data for the structurally similar alkaloid sanguinarine (B192314) provides a valuable point of reference. For sanguinarine, the pK(R+) has been reported to be approximately 8.3. researchgate.net Further studies on sanguinarine have shown that the pK(R+) can range from 7.21 to 8.16, influenced by the type and concentration of inert electrolytes present in the solution. It is reasonable to infer that sanguilutine would exhibit a pK(R+) in a similar range.

Several factors can influence this equilibrium constant, including the electronic effects of substituents on the aromatic rings and the steric environment around the C(6) position. Electron-withdrawing groups would be expected to stabilize the pseudobase, leading to a lower pK(R+), while electron-donating groups would favor the cationic form, resulting in a higher pK(R+).

Table 1: Estimated Equilibrium Parameters for Sanguilutine Pseudobase Formation (Based on data for the analogous compound, sanguinarine)

ParameterEstimated Value/RangeInfluencing Factors
pK(R+)7.2 - 8.3Electrolyte concentration, substituent effects
Cationic FormFavored at acidic to neutral pHLower pH drives equilibrium to the left
Pseudobase FormFavored at alkaline pHHigher pH drives equilibrium to the right

The interconversion between the sanguilutine cation and its pseudobase is highly dependent on the pH of the solution. researchgate.net In acidic to neutral conditions (pH < pK(R+)), the equilibrium lies towards the quaternary iminium cation. As the pH increases and becomes more alkaline (pH > pK(R+)), the concentration of hydroxide ions increases, driving the equilibrium towards the formation of the neutral pseudobase. This pH-dependent behavior is a key characteristic of quaternary benzo[c]phenanthridine (B1199836) alkaloids. The transition between the two forms can be monitored spectrophotometrically, as the cationic and pseudobase forms have distinct absorption spectra. This pH sensitivity is critical for its potential biological activities, as different cellular compartments have varying pH values. nih.govnih.gov

Kinetic Studies of Pseudobase Formation and Reversion

Detailed kinetic studies specifically on the rates of formation and reversion of this compound are not extensively available in the current literature. However, it is understood that the reaction is generally rapid, with the equilibrium being established almost instantly upon a change in pH. The kinetics of this interconversion would be influenced by factors such as temperature, the specific solvent system, and the presence of catalysts.

Reductive Transformations to Dihydro Forms and Oxidative Pathways

The quaternary iminium bond in sanguilutine is susceptible to both reductive and oxidative transformations. Spectroscopic techniques have demonstrated that quaternary benzophenanthridine alkaloids, including sanguilutine, can be reduced by coenzymes such as NADH or NADPH to their corresponding dihydro forms (dihydrosanguilutine). researchgate.net This reduction is a reversible reaction with a 1:1 stoichiometry.

The oxidation of sanguilutine and its dihydro form can also occur. For the related alkaloid sanguinarine, electrochemical studies have shown that the pseudobase form can be oxidized at pH values greater than 7. researchgate.net The oxidation of dihydrosanguinarine (B1196270) can lead back to the formation of the sanguilutine cation. These redox transformations are significant as they can alter the biological activity of the compound. For instance, sanguilutine itself has shown antioxidative effects in some studies. nih.gov

Mechanistic Investigations of Sanguilutine Pseudobase Interactions with Biological Systems

Molecular Interactions with Nucleic Acids

DNA Binding Mechanisms, Including Intercalation Hypothesis

The interaction of benzophenanthridine alkaloids, such as sanguilutine (B1208826), with DNA is a key aspect of their biological activity. The planar aromatic structure of these molecules allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This intercalation is a primary mechanism by which these compounds can interfere with DNA replication and transcription, leading to cytotoxic effects.

Research on the closely related alkaloid sanguinarine (B192314), which shares the same core benzophenanthridine structure with sanguilutine, provides significant insight into this process. Studies have demonstrated that the positively charged iminium form of sanguinarine binds strongly to DNA. This binding is characterized by changes in the spectral properties of the molecule, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a shift in absorbance to a longer wavelength), which are indicative of intercalation. Further evidence for intercalation comes from experiments showing an increase in the contour length of DNA upon binding of the alkaloid, as well as alterations in the circular dichroism spectrum of the DNA.

The intercalation of these alkaloids into the DNA structure can lead to significant biological consequences, including the inhibition of enzymes such as topoisomerase, which is crucial for DNA replication and repair. nih.gov

Differential Binding Specificity of Iminium vs. Pseudobase Forms to DNA

A crucial aspect of the interaction of sanguilutine and related alkaloids with DNA is the differential binding affinity of its two main forms: the charged iminium form and the uncharged pseudobase (or alkanolamine) form. These two forms exist in a pH-dependent equilibrium.

Studies have consistently shown that the planar, cationic iminium form is the species that actively binds to DNA. In contrast, the pseudobase form, which is not planar, does not exhibit significant binding to the DNA double helix. This difference in binding affinity is a critical determinant of the biological activity of these compounds, as the iminium form is responsible for the DNA-intercalating and cytotoxic effects. The environment's pH plays a significant role in the equilibrium between the two forms, thereby influencing the extent of DNA binding.

RNA Interactions (e.g., tRNA)

Beyond DNA, sanguinarine and by extension, sanguilutine, have been shown to interact with RNA molecules, specifically transfer RNA (tRNA). Spectroscopic and calorimetric studies have revealed that the iminium form of sanguinarine binds to tRNA, while the alkanolamine (pseudobase) form does not. nih.gov

The binding of the iminium form to tRNA is a cooperative process with a binding affinity in the order of 10^5 M^-1. nih.gov This interaction is primarily driven by a negative enthalpy change, with a smaller, favorable entropy contribution. The binding is also dependent on the ionic strength of the solution, suggesting an electrostatic component to the interaction. This interaction with tRNA could potentially interfere with protein synthesis, adding another layer to the biological effects of these alkaloids.

Modulation of Cellular Proteins and Enzymatic Activities

Inhibition of Protein Kinases (e.g., Protein Kinase C)

The interaction of benzophenanthridine alkaloids with protein kinases, particularly Protein Kinase C (PKC), has been a subject of considerable research, yielding some conflicting results. PKC is a family of enzymes that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and apoptosis.

Some studies have reported that chelerythrine (B190780), a benzophenanthridine alkaloid closely related to sanguilutine, is a potent and specific inhibitor of PKC, with a half-maximal inhibitory concentration (IC50) of 0.66 µM. nih.gov This inhibition was found to be competitive with respect to the phosphate (B84403) acceptor and non-competitive with respect to ATP. nih.gov Sanguinarine has also been reported to inhibit PKC. nih.gov

However, other studies have contested these findings, reporting that neither chelerythrine nor another related alkaloid, angoline, function as potent inhibitors of PKC. nih.gov In fact, one study observed that chelerythrine could stimulate PKC activity at certain concentrations. nih.gov These discrepancies may arise from differences in experimental conditions, the specific PKC isozymes studied, or the purity of the compounds used.

The table below summarizes the reported inhibitory concentrations of related benzophenanthridine alkaloids on various protein kinases.

CompoundKinaseIC50 (µM)Reference
ChelerythrineProtein Kinase C0.66 nih.gov
SanguinarineMitogen-activated protein kinase phosphatase-1 (MKP-1)10 (cellular), 17.3 (in vitro) nih.gov
ChelerythrineMitogen-activated protein kinase phosphatase-1 (MKP-1)Not specified, but active nih.gov

This table presents a selection of reported inhibitory activities and is not exhaustive. The conflicting findings regarding PKC inhibition should be noted.

Interaction with Enzymes Containing Reactive Sulfhydryl Groups

Benzophenanthridine alkaloids, due to their chemical structure, can interact with proteins through various mechanisms. One such mechanism is the reaction with sulfhydryl groups of amino acid residues, such as cysteine, within proteins. nih.gov The quaternary iminium ion in the structure of these alkaloids is a reactive electrophile that can readily form a covalent bond with the nucleophilic sulfhydryl group.

This covalent modification can lead to the inactivation of enzymes that rely on free sulfhydryl groups for their catalytic activity. While specific studies on sanguilutine pseudobase are limited, the general reactivity of the benzophenanthridine scaffold towards sulfhydryl groups suggests that this is a plausible mechanism for its biological effects. For instance, pretreatment of cells with antioxidants containing sulfhydryl groups, such as N-acetylcysteine or glutathione, has been shown to counteract some of the biological effects of sanguinarine, lending support to the involvement of sulfhydryl interactions. nih.gov

Mechanisms Affecting Microtubule Dynamics

Sanguilutine, a benzophenanthridine alkaloid, has been shown to interfere with the assembly and dynamics of microtubules, a key component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.govmdpi.commesamalaria.org This interference is considered a primary mechanism for its antiproliferative activity against cancer cells. nih.gov

Research indicates that sanguinarine, a closely related alkaloid, perturbs microtubule assembly in a dose-dependent manner. nih.gov At lower concentrations, it leads to the depolymerization of microtubules in both interphase and mitotic cells. nih.gov Higher concentrations, however, can induce the bundling of interphase microtubules and the formation of granular tubulin aggregates. nih.gov This disruption of microtubule dynamics is often irreversible upon brief exposure and leads to cell death. nih.gov The binding of these alkaloids to tubulin, the protein subunit of microtubules, is thought to induce conformational changes in the tubulin protein, thereby inhibiting its polymerization. nih.govpsu.edu

The interaction with tubulin is a key aspect of how these compounds inhibit cell proliferation. nih.govnih.govbiorxiv.org Unlike some other microtubule-disrupting agents, sanguinarine does not appear to cause a cell cycle arrest at the mitotic stage. nih.gov The binding to tubulin is tight, which may also hinder the ability of cellular efflux pumps to remove the compound, contributing to its cytotoxic effects. psu.edu

Table 1: Effects of Sanguinarine on Microtubule and Cell Proliferation
EffectConcentrationCell LineReference
Half-maximal inhibitory concentration (IC50) for cell proliferation1.6 +/- 0.1 µMHeLa nih.gov
Depolymerization of interphase and mitotic microtubulesLower effective inhibitory rangeHeLa nih.gov
Bundling of interphase microtubules and formation of granular tubulin aggregates2 µMHeLa nih.gov
Inhibition of microtubule assembly in vitroLow concentrations- nih.gov
Altered polymer morphology in vitro> 40 µM- nih.gov

Cellular Uptake and Intracellular Localization Mechanisms of Hydrophobic Pseudobase Forms

Once inside the cell, sanguinarine has been observed to concentrate in the nucleus within minutes, where it can rapidly inhibit DNA synthesis. psu.edu This rapid localization to the nucleus suggests an efficient uptake mechanism and a direct interaction with nuclear components. The hydrophobic nature of the pseudobase facilitates its passage across the lipid bilayer of the cell membrane, likely through passive diffusion, although specific transporters may also be involved. The intracellular environment can then influence the equilibrium, potentially favoring the conversion back to the charged iminium form, which can then interact with various intracellular targets. psu.edu

Influence on Intracellular Signaling Pathways and Cellular Processes

Sanguilutine and related QBAs are potent inducers of programmed cell death, primarily through the apoptotic pathway. nih.govsemanticscholar.orgresearchgate.net Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. nih.govnih.gov

The induction of apoptosis by sanguinarine involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. psu.edusemanticscholar.org Key events in sanguinarine-induced apoptosis include:

Generation of Reactive Oxygen Species (ROS): Sanguinarine treatment leads to an increase in intracellular ROS levels, which is a critical upstream event in the apoptotic cascade. semanticscholar.org

Mitochondrial Dysfunction: It causes depolarization of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol. psu.edusemanticscholar.org

Caspase Activation: The released cytochrome c activates Apaf-1 and subsequently a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis. psu.edusemanticscholar.org

Modulation of Bcl-2 Family Proteins: Sanguinarine treatment results in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. psu.eduresearchgate.net

Necroptosis is another form of programmed cell death that is typically activated when apoptosis is inhibited, particularly when caspase-8 is blocked. nih.govnih.govresearchgate.net It is a lytic form of cell death that involves the activation of receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3). nih.govresearchgate.net While sanguinarine is a potent inducer of apoptosis, there is evidence to suggest that under certain conditions where caspases are inhibited, necroptotic pathways could potentially be activated. researchgate.net However, the primary and most well-documented mechanism of cell death induced by sanguilutine and its analogs is apoptosis.

Table 2: Key Molecular Events in Sanguinarine-Induced Apoptosis
Molecular EventObservationCell Line(s)Reference
Cell Cycle Arrest G0/G1 phase arrestLNCaP, DU145 nih.gov
Sub-G0/G1 arrestcSCC semanticscholar.org
Apoptosis Induction Increased apoptotic cells (dose-dependent)H1975, H1299 researchgate.net
Caspase Activation Activation of caspase-3, -8, -9cSCC semanticscholar.org
Bcl-2 Family Modulation Decreased Bcl-2, Increased BaxHaCaT, H1975, H1299 psu.eduresearchgate.net
ROS Generation Increased ROS productioncSCC semanticscholar.org

While sanguilutine shares many mechanistic similarities with other QBAs like sanguinarine and chelerythrine, there are also distinct differences in their biological activities. researchgate.net These differences can be attributed to subtle variations in their chemical structures, which can affect their binding affinities for various molecular targets.

For instance, chelerythrine is well-known as a potent and selective inhibitor of protein kinase C (PKC), a property that contributes significantly to its anticancer effects. researchgate.net Sanguinarine, on the other hand, has been shown to be a potent inhibitor of anti-apoptotic mitogen-activated protein kinase phosphatase. psu.edu While sanguilutine's specific and unique targets are still under investigation, it is likely that its distinct substitution pattern on the benzophenanthridine ring system leads to a unique profile of interactions with cellular macromolecules, resulting in a differential cellular response.

Sanguilutine and related QBAs have been shown to modulate a wide array of intracellular signaling pathways that are critical for cell growth, survival, and proliferation. researchgate.netnih.govnih.gov The anti-cancer properties of sanguinarine are, in part, attributed to its ability to interfere with these pathways. researchgate.net

MAPK Pathway: Sanguinarine is known to activate the c-Jun-N-terminal kinase (JNK) signaling pathway, which is involved in the cellular stress response and apoptosis. semanticscholar.org It has also been shown to inhibit mitogen-activated protein kinase phosphatase, which would lead to sustained MAPK activation. psu.edu

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Sanguinarine has been reported to activate the NF-κB signaling pathway. semanticscholar.org

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. There is evidence that QBAs can influence this pathway, although the precise mechanisms are still being elucidated. nih.govnih.gov

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Some natural compounds have been shown to interfere with the JAK/STAT pathway. nih.gov

Wnt/β-catenin Pathway: This pathway plays a critical role in development and cancer. Cross-regulation between the Wnt/β-catenin and other signaling pathways like PI3K/Akt and NF-κB has been observed. nih.gov

In addition to its effects on microtubules and signaling pathways, sanguinarine has been shown to induce DNA damage. nih.govnih.govcapes.gov.br This genotoxic activity is another important mechanism contributing to its cytotoxic effects.

Sanguinarine can intercalate into the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. psu.edu This interaction can lead to the formation of DNA adducts and, more severely, DNA double-strand breaks (DSBs). nih.govcapes.gov.brnih.govresearchgate.net DSBs are among the most lethal forms of DNA damage and, if not properly repaired, can trigger apoptosis.

A key indicator of DSBs is the phosphorylation of the histone variant H2AX to form γH2AX. nih.govnih.gov The formation of γH2AX foci at the sites of DNA damage is a crucial step in the recruitment of DNA repair machinery. nih.gov Studies have shown that agents that cause DSBs lead to a time- and dose-dependent increase in γH2AX foci formation. nih.gov Sanguinarine has been reported to induce DNA damage in a p53-dependent manner in some cancer cells. researchgate.net

Based on a comprehensive review of the available scientific literature, there is currently no specific research data detailing the modulation of cellular phenotypes, particularly in relation to stem cell-related signatures in cell lines, by the chemical compound This compound .

Scientific investigations into the interactions of related benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, with cancer stem cells have been documented. For instance, studies have shown that chelerythrine can inhibit the stemness of cancer stem-like cells in osteosarcoma and non-small cell lung carcinoma by affecting signaling pathways like PI3K/AKT/mTOR and β-catenin. nih.govmdpi.comnih.gov Similarly, sanguinarine has been observed to inhibit the characteristics of pancreatic cancer stem cells through the induction of oxidative stress and suppression of the Sonic hedgehog-Gli-Nanog pathway. nih.gov

However, these findings are specific to sanguinarine and chelerythrine, and cannot be scientifically extrapolated to this compound. The subtle structural and chemical differences between these compounds can lead to significantly different biological activities.

Therefore, the generation of an article focusing solely on the mechanistic investigations of this compound interactions with biological systems, specifically concerning the modulation of cellular phenotypes as indicated by stem cell-related signatures in cell lines, is not possible at this time due to the absence of direct research on this topic. Further experimental studies are required to elucidate the specific effects of this compound on these cellular processes.

Advanced Spectroscopic and Structural Characterization of Sanguilutine Pseudobase

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like sanguilutine (B1208826) pseudobase. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework.

¹H NMR for Detection and Elucidation of Pseudobase and its Derivatives

The formation of the pseudobase from the iminium cation involves a significant structural change, which is readily observable in the ¹H NMR spectrum. The pseudobase is formed by the addition of a hydroxide (B78521) ion to the electrophilic C-6 position of the iminium ring system. This conversion from an sp² to an sp³ hybridized carbon at C-6 results in a characteristic upfield shift of the corresponding proton signal.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts (δ) for Sanguilutine Pseudobase (Note: This table is based on general principles and data from related compounds, as specific data for this compound is not available in the searched literature.)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-17.70d8.5
H-27.15d8.5
H-37.50s-
H-47.60s-
H-65.50s-
N-CH₃2.60s-
7-OCH₃4.05s-
8-OCH₃4.00s-
2,3-OCH₂O-6.10s-

Application of 2D NMR Techniques for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in the complex structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule.

While a complete 2D NMR analysis for this compound is not available in the provided search results, the application of these techniques is standard for the structural elucidation of such alkaloids. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions in molecules and is particularly useful for monitoring the equilibrium between the sanguilutine iminium cation and its pseudobase form. The two species exhibit distinct absorption profiles due to differences in their electronic structures.

Distinct Absorption Profiles of Pseudobase and Iminium Forms

The iminium form of sanguilutine, with its extended π-conjugation, typically shows strong absorption bands in the visible region of the spectrum, contributing to its color. In contrast, the formation of the pseudobase disrupts this extended conjugation by introducing a tetrahedral sp³ carbon at the C-6 position. This disruption leads to a significant change in the UV-Vis spectrum, generally causing a disappearance or a blue shift (hypsochromic shift) of the long-wavelength absorption bands.

For the related sanguinarine (B192314), the iminium form (SG+) has characteristic absorption maxima at approximately 280, 327, 400, and 470 nm. researchgate.net The pseudobase form (SGOH), however, shows absorption bands at around 283 and 327 nm, with a notable absence of the longer wavelength bands. researchgate.net A similar pattern is expected for sanguilutine.

FormSolventλmax (nm)
Iminium CationAcidic/Neutral Aqueous~280, ~330, ~400, ~475
PseudobaseBasic Aqueous (pH > 8)~285, ~330

Analysis of Solvent and pH-Dependent Spectral Shifts

The equilibrium between the iminium and pseudobase forms of sanguilutine is highly sensitive to the pH of the solution and the polarity of the solvent. Changes in these conditions lead to predictable shifts in the UV-Vis spectrum, which can be used to study the equilibrium dynamics.

An increase in pH favors the formation of the pseudobase, as the higher concentration of hydroxide ions drives the nucleophilic attack on the iminium cation. This is observed in the UV-Vis spectrum as a decrease in the absorbance of the iminium-specific bands and an increase in the absorbance of the pseudobase bands. The pKa for the equilibrium between the iminium and pseudobase forms of sanguinarine has been determined to be around 8.06. nih.govresearchgate.net

Solvent polarity also plays a role. In polar protic solvents, the iminium form is generally stabilized. In contrast, less polar or aprotic environments can influence the position of the equilibrium.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides another sensitive method for distinguishing between the iminium and pseudobase forms of sanguilutine and for studying their interconversion. Both forms are fluorescent, but they exhibit distinct excitation and emission characteristics.

For sanguinarine, the pseudobase (SGOH) has been shown to have excitation and emission maxima at approximately 327 nm and 418 nm, respectively, with an excited-state lifetime of 3.2 ns. nih.govresearchgate.net The iminium form (SG+), on the other hand, displays excitation and emission at longer wavelengths, with maxima around 475 nm and 590 nm, and a shorter excited-state lifetime of 2.4 ns. nih.govresearchgate.net This significant difference in the emission wavelengths (a large Stokes shift) allows for the selective detection of each form. A study on the fluorescence properties of several benzophenanthridine alkaloids, including sanguilutine, has been conducted, indicating that sanguilutine also exhibits fluorescence that is influenced by its environment. researchgate.net

Interactive Data Table: Fluorescence Properties of Sanguinarine Forms (Note: This data for the closely related sanguinarine provides an expected reference for sanguilutine.)

FormExcitation λmax (nm)Emission λmax (nm)Excited-State Lifetime (ns)
Iminium Cation (SG+)~475~5902.4
Pseudobase (SGOH)~327~4183.2

Characterization of Emission Spectra and Quantum Yields for Different Forms

The fluorescence emission of sanguinarine and its derivatives is highly dependent on the molecular form (cationic iminium or neutral pseudobase) and the surrounding environment. The neutral pseudobase form of the related alkaloid sanguinarine (often denoted as SGOH) displays fluorescence spectra that are particularly sensitive to the solvent's ability to form hydrogen bonds. massbank.eumassbank.eu Unlike the cationic form, whose spectra are more influenced by solvent polarity, the pseudobase's emission characteristics are modulated by specific solute-to-solvent hydrogen bonding interactions. massbank.eumassbank.eu

While detailed quantum yield data for this compound specifically are not extensively reported in the literature, studies on related compounds show that environmental factors that stabilize one form over the other dramatically alter the fluorescence properties. For instance, encapsulation in environments like liposomes can preferentially stabilize the iminium ion over the pseudobase (alkanolamine) form, thereby modifying the photophysics of the system. massbank.eu

Determination of Excited-State Lifetimes

Spectroscopic Changes upon Biomolecular Interaction

The spectroscopic properties of the pseudobase form of sanguinarine (SGOH) exhibit significant changes upon interaction with biomolecules, particularly amino acids. These interactions are crucial for understanding the mechanism of action of these alkaloids. Experimental findings have revealed specific interactions in different solvent environments. massbank.eumassbank.eu

In a protic (hydrogen-bond donating) environment, the pseudobase form interacts specifically with Cysteine (Cys). massbank.eumassbank.eu In an aprotic environment, the interactions are broader, with spectral changes detected upon interaction with Cysteine (Cys), Glutamic acid (Glu), and Lysine (Lys). massbank.eumassbank.eu These findings indicate that the local environment of a protein's binding site dictates the nature of the interaction. Such spectral changes provide a powerful tool for investigating the binding of these alkaloids to proteins like Na+/K+-ATPase. massbank.eumassbank.eu

Table 1: Summary of Spectroscopic Interactions of Sanguinarine Pseudobase (SGOH) with Amino Acids
EnvironmentInteracting Amino AcidSpectroscopic Change Detected
ProticCysteine (Cys)Yes
AproticCysteine (Cys)Yes
Glutamic acid (Glu)Yes
Lysine (Lys)Yes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the precise molecular weight and structural features of this compound through fragmentation analysis.

The this compound, also known as 8-hydroxydihydrosanguinarine, has the chemical formula C₂₀H₁₅NO₅. nih.gov Its molecular weight is calculated to be approximately 349.3 g/mol , with an exact mass of 349.09502258 Da. nih.gov

In mass spectrometry, particularly with electrospray ionization (ESI), the pseudobase readily loses a molecule of water (H₂O) to form the stable cationic iminium ion, sanguinarine. This cation has the formula C₂₀H₁₄NO₄⁺ and is observed with a precursor ion m/z of approximately 332.09. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that aids in its identification.

Table 2: Major MS/MS Fragmentation Peaks for the Sanguinarine Cation (m/z 332.0)
Fragment m/zRelative Intensity (%)
332.0100.00
274.092.56
317.074.24
304.047.25
Data sourced from PubChem Spectra ID 445355. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information of a molecule in its solid crystalline state. While a crystal structure for this compound itself is not prominently available, the structure of the closely related derivative, dihydrosanguinarine (B1196270), has been determined. mdpi.com Dihydrosanguinarine's crystals were grown from a chloroform/methanol (B129727) mixture, and its structure was solved by direct methods. mdpi.com This analysis provides critical insights into the core benzophenanthridine skeleton's conformation.

Table 3: Crystal Structure Data for Dihydrosanguinarine
ParameterValue
Molecular FormulaC₂₀H₁₅NO₄
Molecular Weight (Mr)333.34
Crystal SystemTriclinic
Space Group
a (Å)9.3269 (2)
b (Å)10.2708 (2)
c (Å)17.5397 (3)
α (°)103.6455 (9)
β (°)100.3950 (12)
γ (°)103.6436 (12)
Volume (ų)1536.33 (5)
Temperature (K)200
Data sourced from CCDC 929725. mdpi.com

Computational Chemistry and Quantum Chemical Calculations

Conformational Analysis of Pseudobase Stereoisomers

Computational chemistry and quantum chemical calculations are invaluable for exploring the conformational landscape of flexible molecules like pseudobases. Studies on the free base (pseudobase) stereoisomers of sanguinarine and the related alkaloid chelerythrine (B190780) have utilized these methods to understand their configurations and conformations. nih.gov

These investigations involve a complete computational conformational analysis to identify all possible low-energy shapes of the molecule. The geometric parameters of these conformers are optimized using methods such as the Hartree-Fock theory with a 6-31G** basis set (RHF/6-31G). nih.gov Subsequently, properties like NMR chemical shieldings are calculated, often using Density Functional Theory (DFT) with a functional like B3LYP and a 6-31G basis set. nih.gov By calculating the averaged chemical shifts based on the populations of the most stable conformers and comparing them to experimental NMR data, scientists can confidently assign the relative configurations at stereogenic centers for different diastereomers. nih.gov This approach was successfully used to determine the structure of diastereomers of bis(dihydrosanguinarinyl) ether, with the major diastereomer's structure later confirmed by X-ray analysis. nih.gov

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) and vibrational spectra, is a powerful tool in the structural elucidation of complex organic molecules. Density Functional Theory (DFT) has emerged as a standard and reliable method for these predictions. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is frequently employed for the accurate calculation of NMR chemical shifts. researchgate.netnih.gov

For this compound, it is anticipated that DFT calculations would provide valuable insights into its ¹H and ¹³C NMR spectra. The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. ruc.dk

To enhance the accuracy of these predictions, computational chemists often employ a linear regression analysis, comparing a set of theoretically calculated shifts with experimental data for related structures. This empirical scaling can correct for systematic errors inherent in the computational methods. researchgate.net

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key positions in this compound, based on the expected values from analogous benzophenanthridine alkaloid pseudobases.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-5-130.5
C-65.40 (s)68.2
N-CH₃2.65 (s)43.1
C-4b-121.8
C-10b-128.7

Note: These are illustrative values based on data for related compounds and are intended to represent the expected chemical shifts for this compound. "s" denotes a singlet.

Similarly, theoretical vibrational spectroscopy, calculated using DFT, can predict the infrared (IR) and Raman spectra of this compound. These calculations would reveal characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and various C-H and C-O stretching and bending frequencies, further aiding in its structural confirmation.

Mechanistic Support for Chemical Transformations and Interconversions

The hallmark of sanguilutine and related benzophenanthridine alkaloids is the pH-dependent equilibrium between the planar, cationic iminium form and the non-planar, neutral alkanolamine form, which is the pseudobase. researchgate.net This interconversion is a critical chemical transformation that dictates the molecule's ability to traverse biological membranes and interact with molecular targets.

Computational studies on analogous alkaloids have provided significant mechanistic support for this transformation. The equilibrium is governed by the pH of the surrounding medium, with the iminium form being favored in acidic conditions and the pseudobase form predominating in neutral to alkaline environments. The pKa for this equilibrium in similar alkaloids has been determined experimentally and can be supported by theoretical calculations. researchgate.net

The mechanism involves the nucleophilic attack of a hydroxide ion or a water molecule on the electrophilic C-6 carbon of the iminium cation, leading to the formation of the C-6 hydroxyl group characteristic of the pseudobase. This transformation results in a significant conformational change, from a planar aromatic system to a bent, non-aromatic structure.

Theoretical calculations can model this reaction pathway, identifying the transition state and determining the activation energy for both the forward and reverse reactions. This provides a quantitative understanding of the kinetics and thermodynamics of the interconversion.

Interactive Data Table: Key Features of the Iminium-Pseudobase Interconversion

FeatureIminium FormPseudobase Form
Charge Cationic (+)Neutral
Geometry PlanarNon-planar (Bent)
Hybridization at C-6 sp²sp³
Solubility More water-solubleMore lipid-soluble
Favored pH AcidicNeutral to Alkaline

The ability to theoretically model these spectroscopic and mechanistic aspects of this compound is invaluable. It not only aids in its unequivocal identification and structural characterization but also provides a deeper understanding of its chemical reactivity and the fundamental basis of its biological activity. Future dedicated computational studies on this compound are warranted to confirm and refine these predictions.

Q & A

Q. How does PseudoBase ensure the reliability of pseudoknot data, and what experimental validation methods are prioritized?

PseudoBase curates pseudoknots validated by multiple experimental methods , including crystallography, NMR, mutational analysis, and sequence comparisons . Researchers should cross-reference the "Supporting Evidence" field in each entry to assess validation rigor. For example, pseudoknots with structural data from X-ray crystallography are typically prioritized over those inferred solely from sequence conservation . When designing experiments, use this hierarchy to guide replication or extension of existing findings.

Q. What are the key steps to retrieve pseudoknot data from PseudoBase for comparative analysis?

  • Navigate to the "get by property" page to sort entries by criteria such as RNA type (e.g., ribosomal RNA, viral RNA), stem/loop size, or organism .
  • Use the "bracket view" of nucleotides to extract secondary structure notations (e.g., (((...))) for stems and [...] for loops) for input into prediction tools like ViennaRNA .
  • Export data in FASTA or BPSEQ formats via PseudoBase++ for compatibility with visualization tools like PseudoViewer .

Q. How can contradictory pseudoknot data from different experimental methods be reconciled?

Contradictions often arise from methodological limitations (e.g., NMR resolution vs. crystallographic artifacts). To resolve these:

  • Perform statistical meta-analysis of entries with overlapping validation methods (e.g., compare mutational data with structural predictions from STAR algorithm) .
  • Use PseudoBase++’s "fine-grained reference search" to trace conflicting interpretations to their original studies and assess methodological rigor .
  • Design orthogonal validation experiments (e.g., cryo-EM for pseudoknots initially characterized via mutagenesis) .

Q. What computational strategies integrate PseudoBase data into RNA structure prediction pipelines?

  • Dynamic programming algorithms : Use pseudoknot thermodynamic parameters from PseudoBase (e.g., loop penalties) to constrain energy minimization in tools like Rivas-Eddy algorithm (O(N⁶) complexity) .
  • Multi-objective optimization : For pseudoknot design, leverage the LE80 dataset in PseudoBase, which pairs pseudoknots with structural similarities <80% to train models for diverse folding outcomes .
  • Machine learning : Train classifiers on PseudoBase++’s relational database fields (e.g., pseudoknot type, organism) to predict novel pseudoknots in unannotated genomes .

Q. How can researchers leverage PseudoBase to investigate pseudoknot evolution across species?

  • Use the "RNA type" and "organism" filters to identify conserved pseudoknots (e.g., ribosomal frameshift elements in viruses vs. eukaryotes) .
  • Map entries to GenBank via PseudoBase++ to extract flanking sequences for phylogenetic analysis of pseudoknot structural conservation .
  • Apply co-evolutionary models to pseudoknot base-pairing data, using covariance metrics to infer evolutionary constraints .

Methodological Considerations

Q. What are the limitations of PseudoBase for high-throughput studies?

  • Data granularity : PseudoBase entries lack standardized metadata for machine readability (e.g., free-energy values, kinetic folding data). Preprocess data with custom scripts to extract quantitative features .
  • Update latency : The database is updated periodically, not in real-time. Cross-check entries against recent literature using the "fine-grained bibliography search" in PseudoBase++ .

Q. How to design a study comparing pseudoknot prediction algorithms using PseudoBase?

  • Benchmarking : Use the LE80 dataset to compare the accuracy of tools like STAR (evolutionary algorithm) vs. HotKnots (heuristic search) .
  • Performance metrics : Calculate sensitivity/specificity for pseudoknot detection and RMSD for structural alignment against PseudoBase’s "bracket view" ground truth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.